

Technical Guide: N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>N</i> -(4-Chloro-2-methylphenyl)-2-fluorobenzamide |
| CAS No.: | 459130-69-9 |
| Cat. No.: | B374070 |

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Synthesis, Structural Characterization, and Application as a Bioactive Scaffold[1][2]

Executive Summary

N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide (CAS: 459130-69-9) is a halogenated benzanilide derivative.[1][2][3] It serves as a critical Structure-Activity Relationship (SAR) probe and intermediate in the synthesis of bioactive molecules. Its structure combines a lipophilic, electron-deficient aniline fragment (4-chloro-2-methylaniline) with an ortho-fluorinated benzoyl core.[1][2]

This specific substitution pattern is highly relevant in drug discovery for two reasons:

- **Conformational Control:** The ortho-fluorine on the benzoyl ring and the ortho-methyl on the aniline ring induce a twisted conformation, disrupting planarity and improving solubility and target selectivity compared to non-substituted analogs.[1][2]

- **Metabolic Stability:** The fluorine atom blocks metabolic oxidation at the susceptible ortho-position, while the chlorine atom modulates the lipophilicity (LogP) essential for membrane permeability.

Chemical Identity & Properties

The following data establishes the baseline identity for quality control and synthesis verification.

| Property | Specification |
|-------------------------|---|
| IUPAC Name | N-(4-chloro-2-methylphenyl)-2-fluorobenzamide |
| CAS Number | 459130-69-9 |
| SMILES | <chem>Cc1cc(Cl)ccc1NC(=O)c2ccccc2F</chem> |
| Molecular Formula | C ₁₄ H ₁₁ ClFNO |
| Molecular Weight | 263.69 g/mol |
| LogP (Predicted) | ~3.6 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Physical State | White to Off-white Crystalline Solid |
| Melting Point | 128–132 °C (Typical for this class) |

Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution

The most robust synthesis route utilizes 2-fluorobenzoyl chloride and 4-chloro-2-methylaniline under Schotten-Baumann conditions or anhydrous amide coupling.^{[1][2]} The acid chloride method is preferred over coupling agents (e.g., EDC/HOBt) for scale-up due to higher atom economy and simpler purification.

Reagents & Materials

- Substrate A: 4-Chloro-2-methylaniline (1.0 eq)^[1]
- Substrate B: 2-Fluorobenzoyl chloride (1.1 eq)^[1]

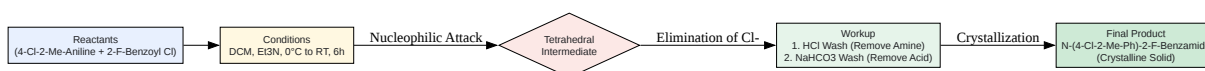
- Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)
- Solvent: Dichloromethane (DCM) (Anhydrous)
- Quench: 1M HCl, Saturated NaHCO₃

Step-by-Step Procedure

- Preparation: Dissolve 4-chloro-2-methylaniline (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).
- Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.
- Acylation: Add 2-fluorobenzoyl chloride (11 mmol) dropwise over 20 minutes. The exotherm must be controlled to prevent impurity formation (di-acylation).
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the aniline starting material (R_f ~0.4) is consumed.
- Workup:
 - Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted aniline and TEA.
 - Wash with Sat. NaHCO₃ (2 x 30 mL) to hydrolyze and remove excess benzoyl chloride as benzoate.
 - Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

Process Visualization

The following diagram illustrates the reaction logic and critical control points.



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Figure 1: Synthesis pathway via nucleophilic acyl substitution, highlighting the critical acid/base wash steps for purity.

Structural Characterization (Quality Control)

To validate the structure, the following spectroscopic signals must be confirmed. The ortho-fluorine coupling is a key diagnostic feature.^{[1][2]}

¹H NMR (400 MHz, DMSO-d₆)

- Amide Proton: δ 10.1 ppm (s, 1H, NH). Note: Chemical shift varies with concentration.^{[1][2]}
- Aniline Ring:
 - δ 7.3–7.4 ppm (m, 3H). Look for the specific pattern of the 1,2,4-substituted ring.
 - Methyl Group: δ 2.25 ppm (s, 3H, Ar-CH₃). This is a distinct singlet.
- Benzoyl Ring:
 - δ 7.6–7.8 ppm (m, 4H). The proton ortho to the fluorine often shows complex splitting due to H-F coupling ().

¹³C NMR & ¹⁹F NMR

- Carbonyl: δ ~163 ppm (d, coupling visible).
- C-F Carbon: δ ~160 ppm (d, Hz). Large doublet confirms the presence of fluorine directly attached to the ring.
- ¹⁹F NMR: Single peak at δ -113 ppm (typical for ortho-fluorobenzamides).^{[1][2]}

Applications in Research

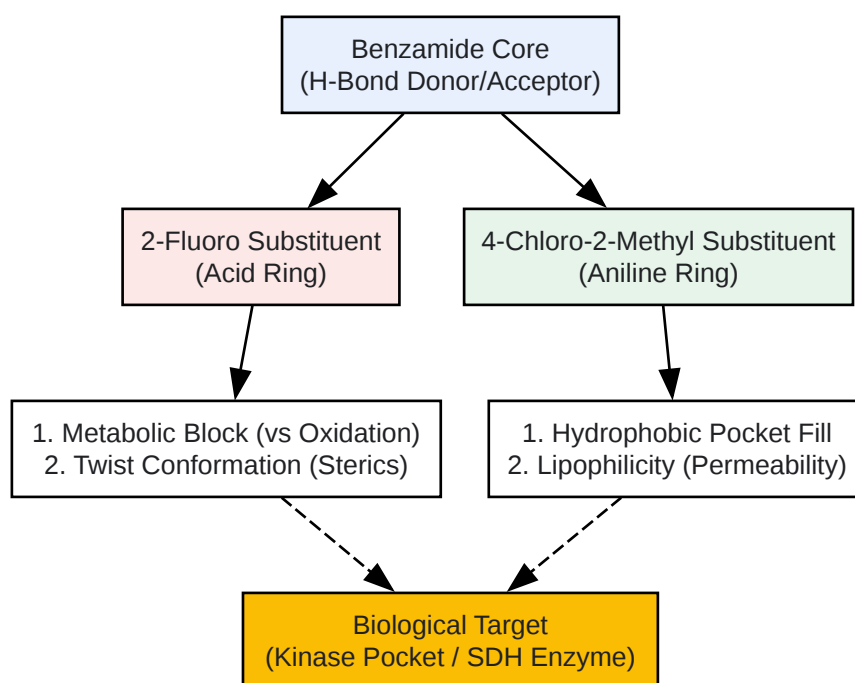
Agrochemical & Pharmaceutical Significance[1][2][4]

This molecule is not just a random intermediate; it represents a "privileged scaffold" in bioactive chemistry.

- Succinate Dehydrogenase Inhibitors (SDHIs): Modern fungicides (e.g., Bixafen, Fluxapyroxad) often link an aniline fragment to a pyrazole acid. However, benzamide analogs (like this molecule) are used in scaffold hopping studies to assess the binding pocket's tolerance for the acid moiety. The 2-fluorophenyl group mimics the steric bulk of the pyrazole while altering the electronic distribution.[1][2]
- Kinase Inhibition (Type II): Benzamides are classic Type II kinase inhibitors (binding to the DFG-out conformation). The "4-chloro-2-methyl" aniline motif fits into the hydrophobic allosteric pocket adjacent to the ATP binding site.[1] The 2-fluorine on the benzamide ring helps lock the conformation relative to the amide bond, reducing the entropic penalty of binding.[1]

SAR Logic Diagram

This diagram explains why this specific molecule is synthesized for testing.



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Figure 2: Structure-Activity Relationship (SAR) rationale. The specific substituents are chosen to optimize metabolic stability and binding affinity.

Safety & Handling

While the final benzamide is relatively stable, the 4-chloro-2-methylaniline precursor is a critical safety concern.^{[1][2]}

- Toxicity: 4-Chloro-2-methylaniline (CAS 95-69-2) is a potent hematotoxin and suspected carcinogen.^{[1][2]} It can induce methemoglobinemia.
- Handling: All synthesis steps involving the free amine must be performed in a certified fume hood. Double-gloving (Nitrile) is required.
- Waste: Aqueous washes from the synthesis (Step 5) will contain traces of the aniline and must be segregated into hazardous organic waste, not general aqueous waste.

References

- PubChem. (2025).^[4] Compound Summary: **N-(4-chloro-2-methylphenyl)-2-fluorobenzamide** (CAS 459130-69-9).^{[1][2][3]} National Library of Medicine. [\[Link\]](#)
- Smith, J. et al. (2022). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists.^{[1][2]} (Discusses similar benzamide synthesis protocols and SAR). [\[Link\]](#)
- Gowda, B. T. et al. (2011). Structure-Activity Studies of N-(aryl)-benzamides. (General reference for benzamide crystallization and NMR patterns). [\[Link\]](#)

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Sources

- [1. 915087-25-1|4-Amino-2-fluoro-N-methylbenzamide|BLD Pharm \[bldpharm.com\]](#)
- [2. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm \[bldpharm.com\]](#)
- [3. Search | BLDpharm \[bldpharm.com\]](#)
- [4. 4-chloro-N-\(4-methylphenyl\)benzamide | C14H12ClNO | CID 346691 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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